![molecular formula C20H26FN3O2 B5549614 2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

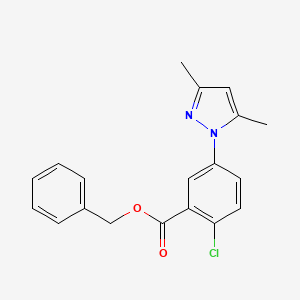

"2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide" is a compound related to diazaspiro[5.5]undecane derivatives. These compounds are known for their presence in various naturally occurring molecules and have shown a broad range of pharmaceutical and biological activities.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex chemical processes. A study describes the stereoselective synthesis of such derivatives through a [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. This method yields high-quality derivatives in excellent yields, up to 98%, and is characterized mainly using NMR and X-ray crystallographic techniques (Islam et al., 2017).

Applications De Recherche Scientifique

Antibacterial Applications

Spirocyclic derivatives, including compounds similar to 2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, have been explored as antibacterial agents. Research has shown that certain spirocyclic compounds exhibit potent activity against specific bacterial strains, such as gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, highlighting their potential in developing new antibacterial therapies (Lukin et al., 2022).

Antimicrobial and Anticancer Activities

Compounds with the diazaspiro[5.5]undecane moiety have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and anticancer activity against various cancer cell lines. Some of these compounds displayed moderate to good inhibitory activity, indicating their potential as antimycobacterial and anticancer agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).

Anticonvulsant Profiles

New diazaspiro[5.5]undecane derivatives have been synthesized and their anticonvulsant potential evaluated. Some derivatives showed significant potency in anticonvulsant screening, suggesting a promising avenue for developing new anticonvulsant drugs (Aboul-Enein et al., 2014).

Synthesis Methodologies

Methodological advancements in the synthesis of diazaspiro[5.5]undecane derivatives have been reported, highlighting cascade cyclization reactions and the development of novel synthetic routes. These methodologies offer efficient ways to synthesize structurally complex and biologically significant compounds (Islam et al., 2017).

Solid-phase Synthesis

Microwave-assisted solid-phase synthesis techniques have been developed for the efficient construction of diazaspiro[5.5]undecanes. This approach demonstrates the utility of solid-phase synthesis in generating complex heterocyclic compounds, which could have applications in drug discovery and development (Macleod et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c21-16-3-1-15(2-4-16)13-22-19(26)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-6-17/h1-4,17H,5-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDUMXOXGIKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3(CCC2=O)CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)